
4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one typically involves the reaction of 2-mercaptobenzothiazole with 4-chlorobutan-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzothiazole attacks the electrophilic carbon of 4-chlorobutan-2-one, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol and acetone, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate.
化学反応の分析
Types of Reactions
4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
科学的研究の応用
4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant and antimicrobial agent.
Materials Science: The compound is used in the development of new materials with unique electronic properties.
Biology: It is investigated for its role in inhibiting certain enzymes and pathways in biological systems.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring plays a crucial role in this interaction, as it can form stable complexes with metal ions and other biomolecules.
類似化合物との比較
Similar Compounds
- 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid
- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
- 3-[(1,3-Benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol
Uniqueness
4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one is unique due to its specific structure, which combines the benzothiazole ring with a butan-2-one moiety This structure imparts distinct chemical properties, such as its ability to undergo various chemical reactions and form stable complexes with biomolecules
特性
分子式 |
C11H11NOS2 |
|---|---|
分子量 |
237.3 g/mol |
IUPAC名 |
4-(1,3-benzothiazol-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C11H11NOS2/c1-8(13)6-7-14-11-12-9-4-2-3-5-10(9)15-11/h2-5H,6-7H2,1H3 |
InChIキー |
LBYUNCCOGAIBCP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCSC1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


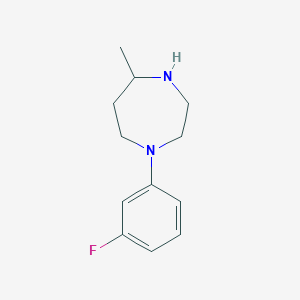
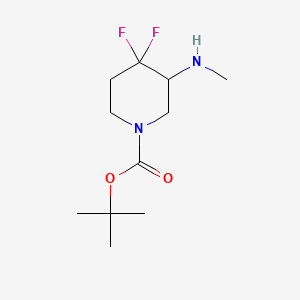
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(piperidin-1-yl)benzoic acid](/img/structure/B13633475.png)
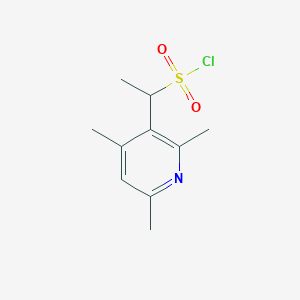
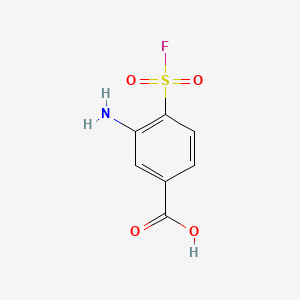

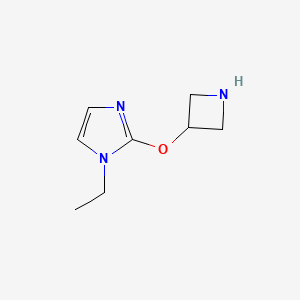

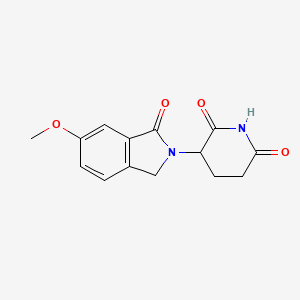
![4-Methyl-2-oxabicyclo[2.2.1]heptan-6-amine](/img/structure/B13633529.png)
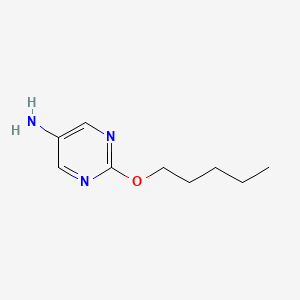


![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)
